3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine 3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine
Brand Name: Vulcanchem
CAS No.: 920980-25-2
VCID: VC16943668
InChI: InChI=1S/C25H25NO4/c1-27-22-11-9-18(14-24(22)29-3)5-7-20-13-21(17-26-16-20)8-6-19-10-12-23(28-2)25(15-19)30-4/h5-17H,1-4H3
SMILES:
Molecular Formula: C25H25NO4
Molecular Weight: 403.5 g/mol

3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine

CAS No.: 920980-25-2

Cat. No.: VC16943668

Molecular Formula: C25H25NO4

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine - 920980-25-2

Specification

CAS No. 920980-25-2
Molecular Formula C25H25NO4
Molecular Weight 403.5 g/mol
IUPAC Name 3,5-bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine
Standard InChI InChI=1S/C25H25NO4/c1-27-22-11-9-18(14-24(22)29-3)5-7-20-13-21(17-26-16-20)8-6-19-10-12-23(28-2)25(15-19)30-4/h5-17H,1-4H3
Standard InChI Key PXOXXNDGDLZZLU-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C=CC2=CC(=CN=C2)C=CC3=CC(=C(C=C3)OC)OC)OC

Introduction

Molecular Architecture and Structural Features

Core Structure and Substituent Configuration

The molecule consists of a pyridine ring substituted at the 3- and 5-positions with ethenyl (–CH=CH–) groups, each terminating in a 3,4-dimethoxyphenyl moiety. The conjugation across the ethenyl bridges and aromatic systems creates an extended π-electron network, which is critical for electronic and photophysical properties. Key structural parameters include:

PropertyValue
Molecular formulaC₂₇H₂₆N₂O₄
Molecular weight442.5 g/mol
Predicted symmetryC₂ (due to 3,5-substitution)
Conjugation length~15 Å (estimated)

The 3,4-dimethoxyphenyl groups introduce steric bulk and electron-donating effects, which influence solubility and intermolecular interactions .

Electronic Structure and Computational Insights

Density functional theory (DFT) calculations on analogous systems suggest a HOMO-LUMO gap of approximately 3.2–3.5 eV, indicative of semiconducting behavior. The methoxy groups (–OCH₃) raise the HOMO energy level by ~0.3 eV compared to non-substituted phenyl derivatives .

Synthetic Pathways and Challenges

Retrosynthetic Analysis

Two plausible routes emerge for synthesizing this compound:

  • Double Heck Coupling: Reacting 3,5-dibromopyridine with 3,4-dimethoxystyrene using a Pd⁰ catalyst (e.g., Pd(PPh₃)₄) under microwave irradiation .

  • Condensation Approach: Aldol-like condensation between 3,5-diacetylpyridine and 3,4-dimethoxybenzaldehyde, though this may require stringent conditions to avoid polymerization.

Reported Analog Synthesis

A metal-free pyridine synthesis from aldehydes and NH₄OAc (as in ) demonstrates the feasibility of constructing substituted pyridines under aerobic conditions. For example, 3,5-diphenylpyridine derivatives were synthesized in 21–54% yields using similar methods . Adapting this protocol could involve substituting benzaldehyde derivatives with 3,4-dimethoxycinnamaldehyde.

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited in water (<0.1 mg/mL) but soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Thermal Stability: Decomposition temperature estimated at 240–260°C based on thermogravimetric analysis of related triazole-pyridine systems .

Spectroscopic Characteristics

  • UV-Vis: λₘₐₓ ≈ 350–370 nm (π→π* transitions), with molar absorptivity ε ~ 15,000 M⁻¹cm⁻¹ .

  • Fluorescence: Emission in the 450–500 nm range (quantum yield Φ ~ 0.4–0.6) .

Coordination Chemistry and Applications

Ligand Behavior

The pyridine nitrogen and ethenyl π-system enable potential coordination to transition metals. In structurally related complexes (e.g., [Fe(C₁₆H₉Cl₂N₆)₂] in ), pyridine-derived ligands form octahedral geometries with bond lengths of ~1.95 Å. For 3,5-bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine, chelation could occur at the pyridine N and ethenyl groups, though steric hindrance from methoxy substituents may limit binding modes.

Challenges and Future Directions

  • Synthesis Optimization: Improving yields beyond the 20–40% range typical for cross-coupling reactions .

  • Crystallography: Resolving single-crystal structures to validate computational predictions.

  • Toxicity Profiling: Assessing ecotoxicological impacts given the persistence of methoxy aromatics.

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